molecular formula C9H8N4O B8239338 N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B8239338
M. Wt: 188.19 g/mol
InChI Key: LWQREALHEBNTEQ-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyridine ring attached to a pyrazole ring, with a carboxamide group at the 3-position of the pyrazole ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. In toluene, the reaction proceeds via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), resulting in the formation of N-(pyridin-2-yl)amides . This method is mild and metal-free, making it an attractive option for synthesizing the compound.

Another method involves the oxidative amidation of methylarenes using TBHP in decane . This approach also yields N-(pyridin-2-yl)amides and has been shown to be effective in producing the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of mild and metal-free conditions, as well as the availability of starting materials, makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as TBHP and I2.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a suitable catalyst.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific functional groups on the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-(pyridin-2-yl)amides, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a pyridine ring, a pyrazole ring, and a carboxamide group, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-pyridin-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-9(7-4-6-11-13-7)12-8-3-1-2-5-10-8/h1-6H,(H,11,13)(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQREALHEBNTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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